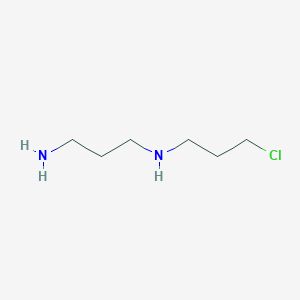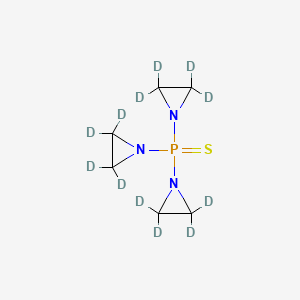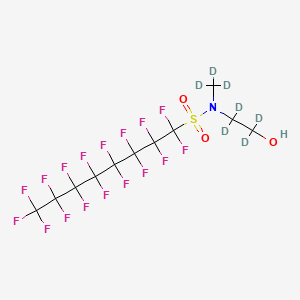
Tamoxifen-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamoxifen-13C6 is a labeled form of tamoxifen, a selective estrogen receptor modulator widely used in the treatment of estrogen receptor-positive breast cancer. The “13C6” label indicates that six carbon atoms in the tamoxifen molecule are replaced with the carbon-13 isotope, which is useful in various analytical and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tamoxifen-13C6 involves the incorporation of carbon-13 labeled precursors into the tamoxifen molecule. One common method is the coupling of an alkenyllithium reagent with a high (Z/E) selectivity using a palladium nanoparticle-based catalyst . This method provides excellent atom economy and reaction efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification using liquid chromatography and verification using mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
Tamoxifen-13C6 undergoes various chemical reactions, including:
Oxidation: Conversion to metabolites such as 4-hydroxytamoxifen and N-desmethyltamoxifen.
Reduction: Formation of less active metabolites.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include active metabolites like 4-hydroxytamoxifen and endoxifen, which are significantly more potent than tamoxifen itself .
Aplicaciones Científicas De Investigación
Tamoxifen-13C6 is extensively used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification of tamoxifen and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).
Biology: In studies involving the metabolism and pharmacokinetics of tamoxifen.
Medicine: For therapeutic drug monitoring and to understand the drug’s efficacy and safety profile.
Industry: In the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
Tamoxifen-13C6 exerts its effects by binding to estrogen receptors on tumors and other tissues, forming a nuclear complex that decreases DNA synthesis and inhibits estrogen effects. This action is primarily cytostatic, meaning it halts cell growth rather than killing cells. The compound also engages mitochondrial estrogen receptors, impacting pathways like manganese superoxide dismutase activity, which influences reactive oxygen species levels and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Endoxifen: A potent metabolite of tamoxifen with similar antiestrogenic activity.
4-Hydroxytamoxifen: Another active metabolite with high potency.
Raloxifene: Another selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer prevention.
Uniqueness
Tamoxifen-13C6 is unique due to its carbon-13 labeling, which allows for precise analytical studies and tracking in metabolic research. This labeling provides a significant advantage in understanding the pharmacokinetics and dynamics of tamoxifen and its metabolites .
Propiedades
Fórmula molecular |
C26H29NO |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
2-[4-[(Z)-1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i6+1,9+1,10+1,13+1,14+1,22+1 |
Clave InChI |
NKANXQFJJICGDU-JTAPQUQISA-N |
SMILES isomérico |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)/C3=CC=CC=C3 |
SMILES canónico |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


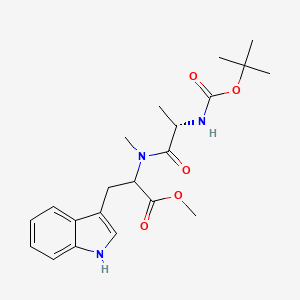
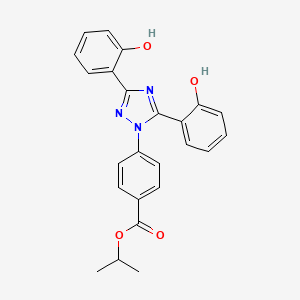
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)


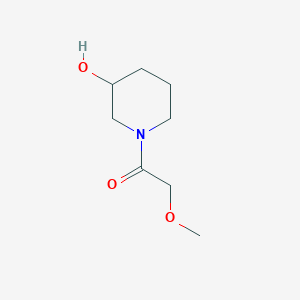
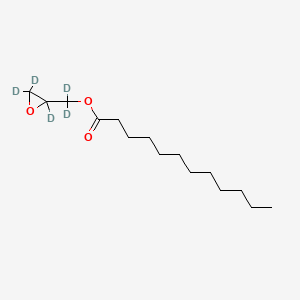
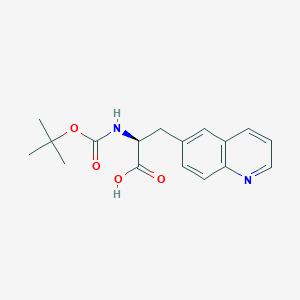

![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
